2,6-Dibromo-3,4,5-trimethylaniline
Overview
Description
2,6-Dibromo-3,4,5-trimethylaniline is an organic compound with the molecular formula C₉H₁₁Br₂N It is characterized by the presence of two bromine atoms and three methyl groups attached to an aniline ring
Mechanism of Action
Mode of Action
The mode of action of 2,6-Dibromo-3,4,5-trimethylaniline involves a reaction with t-butyl nitrite in N,N-dimethylformamide at 60–65 °C . This reaction results in a significant amount of a side-chain nitration product, 3,5-dibromo-2,6-dimethylphenylnitromethane, in addition to the expected 4,6-dibromo-1,2,3-trimethylbenzene .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2D6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,4,5-trimethylaniline typically involves the bromination of 3,4,5-trimethylaniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions of the aniline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over reaction parameters to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,6-Dibromo-3,4,5-trimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromo-3-methylaniline
- 2-Bromo-3,6-dimethylaniline
- 2-Bromo-5-fluoro-3-methylaniline
- 2-Bromo-3-methyl-5-nitroaniline
Comparison: 2,6-Dibromo-3,4,5-trimethylaniline is unique due to the presence of two bromine atoms and three methyl groups, which confer distinct chemical properties compared to its analogs
Properties
IUPAC Name |
2,6-dibromo-3,4,5-trimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N/c1-4-5(2)7(10)9(12)8(11)6(4)3/h12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKUZGOLAYCHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Br)N)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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